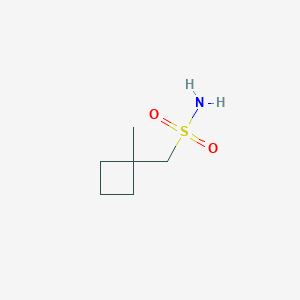

(1-Methylcyclobutyl)methanesulfonamide

Description

Contextualization within Cyclobutyl and Sulfonamide Chemistry

To fully appreciate the chemical significance of (1-Methylcyclobutyl)methanesulfonamide, it is essential to consider the individual contributions of its core structural components: the cyclobutyl system and the methanesulfonamide (B31651) moiety.

Cyclobutyl groups, four-membered carbocyclic rings, are notable features in organic chemistry due to their significant ring strain, a consequence of deviating from the ideal tetrahedral bond angle of 109.5°. fiveable.me This inherent strain makes cyclobutyl-containing compounds more reactive and susceptible to ring-opening reactions, a property that can be strategically exploited in organic synthesis. fiveable.me The conformational flexibility of the cyclobutyl group, which can interconvert between planar and boat conformations, also plays a role in its reactivity and how it interacts with other molecules. fiveable.me

These unique structural and reactive properties have established cyclobutane (B1203170) derivatives as valuable building blocks in the synthesis of more complex molecular architectures. researchgate.net They serve as versatile synthetic intermediates for a variety of chemical transformations, including ring expansions and ring-opening processes, which are critical for constructing intricate molecular structures. researchgate.net Furthermore, the cyclobutyl framework is found in numerous biologically active compounds, including those with applications as anticancer, antiviral, and analgesic agents, highlighting its importance in drug design. nih.gov The presence of a cyclobutyl moiety can influence a molecule's metabolic stability and pharmacokinetic profile.

The methanesulfonamide group (-SO₂NH₂) is a prominent functional group in modern chemical research, particularly in the realm of medicinal chemistry. tandfonline.com Sulfonamides, in general, are a cornerstone of various therapeutic agents, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The methanesulfonamide moiety itself is recognized as a versatile pharmacophore, a molecular feature responsible for a drug's biological activity. tandfonline.com

In organic synthesis, methanesulfonamide can act as a cosolvent and a general acid catalyst in certain reactions, such as the Sharpless asymmetric dihydroxylation. organic-chemistry.orgresearchgate.net It can also serve as a source of nitrogen in the synthesis of nitriles from carboxylic acids. chemicalbook.com The incorporation of a methanesulfonamide group can enhance the pharmacokinetic properties of a molecule. nih.gov

The general synthesis of methanesulfonamides often involves the reaction of an amine with methanesulfonyl chloride in the presence of a base. ontosight.aigoogle.com This straightforward synthetic accessibility further contributes to its widespread use in chemical research.

Overview of Previous Research Trajectories for (1-Methylcyclobutyl)methanesulfonamide and Related Structures

While specific research on (1-Methylcyclobutyl)methanesulfonamide is not extensively documented in publicly available literature, the research trajectories of related structures provide valuable insights into its potential areas of investigation. For instance, a structurally similar compound, (1-Ethylcyclobutyl)methanesulfonamide, has been cataloged, indicating an interest in this class of molecules. nih.gov

Research into novel sulfonamide derivatives is an active area, with a focus on developing new therapeutic agents that can overcome challenges such as drug resistance. tandfonline.com Studies often involve the synthesis of new sulfonamides and the evaluation of their biological activities, such as their potential as multitarget antidiabetic agents or their antimicrobial properties. nih.govrsc.org The synthesis of various sulfonamide derivatives, including those with cyclic components, is a recurring theme in the chemical literature. nih.gov

The following table provides a summary of related compounds and their documented contexts:

| Compound Name | Molecular Formula | Documented Context/Significance |

| (1-Ethylcyclobutyl)methanesulfonamide | C₇H₁₅NO₂S | Cataloged chemical compound. nih.gov |

| Methanesulfonamide | CH₅NO₂S | Used as a reagent and in the synthesis of medicinally important compounds. chemicalbook.com |

| N-(4-(cyclohexylmethyl)-1-cyclohexyl)-Methanesulfonamide | C₁₅H₂₅NO₂S | Explored for potential biological activities typical of sulfonamides. ontosight.ai |

Fundamental Research Questions and Objectives Pertaining to (1-Methylcyclobutyl)methanesulfonamide

Given the structural features of (1-Methylcyclobutyl)methanesulfonamide, several fundamental research questions and objectives can be proposed to explore its chemical and potential biological properties.

Research Questions:

What are the precise physicochemical properties of (1-Methylcyclobutyl)methanesulfonamide, including its solubility, melting point, and spectroscopic characteristics?

What synthetic routes are most efficient for the preparation of (1-Methylcyclobutyl)methanesulfonamide with high purity and yield?

How does the presence of the 1-methylcyclobutyl group influence the acidity of the sulfonamide N-H bond compared to simpler alkylsulfonamides?

What is the conformational preference of the (1-Methylcyclobutyl)methanesulfonamide molecule, and how does this affect its intermolecular interactions?

Does (1-Methylcyclobutyl)methanesulfonamide exhibit any significant biological activity, for example, as an antimicrobial, anti-inflammatory, or enzyme inhibitory agent?

Research Objectives:

To synthesize and fully characterize (1-Methylcyclobutyl)methanesulfonamide using modern analytical techniques such as NMR, IR, and mass spectrometry.

To investigate the reactivity of (1-Methylcyclobutyl)methanesulfonamide in a range of chemical transformations to understand the influence of its unique structural combination.

To perform computational modeling studies to predict the molecular properties and potential biological targets of (1-Methylcyclobutyl)methanesulfonamide.

To conduct in vitro screening of (1-Methylcyclobutyl)methanesulfonamide against a panel of biological targets to identify any potential therapeutic applications.

The following table outlines the key chemical identifiers for the subject compound:

| Identifier | Value |

| Compound Name | (1-Methylcyclobutyl)methanesulfonamide |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| CAS Number | 2126177-13-5 |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

(1-methylcyclobutyl)methanesulfonamide |

InChI |

InChI=1S/C6H13NO2S/c1-6(3-2-4-6)5-10(7,8)9/h2-5H2,1H3,(H2,7,8,9) |

InChI Key |

AQNONIQTMATPRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylcyclobutyl Methanesulfonamide and Its Analogs

Strategies for the Construction of the 1-Methylcyclobutyl Scaffold

Cyclization Reactions and Their Mechanistic Underpinnings

Cyclization reactions represent a direct approach to forming the cyclobutane (B1203170) ring from a linear precursor. numberanalytics.com These reactions are fundamental in organic synthesis for creating cyclic compounds from acyclic ones. youtube.com The efficiency and outcome of these reactions are often governed by a balance between reaction entropy and the strain of the ring being formed. youtube.com

One of the most prominent methods for constructing cyclobutane rings is the [2+2] cycloaddition, where two alkene components react to form a four-membered ring. This reaction can be initiated photochemically or through catalysis. The mechanism of these reactions is a key area of study, with possibilities including concerted pathways or the formation of diradical intermediates. ntu.ac.uknumberanalytics.com Metal-catalyzed cyclizations have also emerged as powerful tools, offering improved efficiency and control over the reaction. thieme.deiupac.org

Table 1: Overview of Cyclization Strategies for Cyclobutane Synthesis

| Cyclization Strategy | Description | Mechanistic Feature | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Two alkene molecules react to form a cyclobutane ring. Often requires photochemical or thermal activation. | Can proceed through a concerted [π2s + π2a] pathway or a stepwise diradical intermediate. | nih.govdntb.gov.ua |

| Intramolecular Cyclization | An acyclic molecule with reactive groups at both ends reacts to form a ring. | Can be radical, ionic, or pericyclic in nature, depending on the precursors and conditions. | numberanalytics.com |

| Metal-Catalyzed Cyclization | Transition metals catalyze the formation of the ring from unsaturated precursors. | Involves organometallic intermediates and can offer high levels of control and efficiency. | thieme.de |

Ring Expansion and Contraction Approaches to Methylcyclobutyl Systems

Alternative to building the ring from the ground up, existing cyclic structures can be chemically manipulated to form the desired cyclobutane scaffold. These ring expansion and contraction reactions leverage the release or redistribution of ring strain to drive the transformation. wikipedia.orguchicago.edu

Ring expansion is a common strategy, often involving the rearrangement of a cyclopropylcarbinyl system. For instance, a (cyclopropylmethyl) cation can rearrange to a more stable cyclobutyl cation, driven by the relief of the significant strain in the three-membered ring. stackexchange.comchemistrysteps.com Such rearrangements can be initiated from precursors like (cyclopropyl)methanol.

Conversely, ring contraction provides another pathway. A five-membered ring, such as a substituted pyrrolidine, can undergo a rearrangement to form a cyclobutane derivative. ntu.ac.uk This process often involves the extrusion of an atom or group from the ring, leading to the formation of a new carbon-carbon bond that defines the smaller ring. ntu.ac.uk The stereochemical information from the starting material can often be transferred to the product with high fidelity. ntu.ac.uk

Notable Ring Expansion/Contraction Reactions:

Tiffeneau–Demjanov rearrangement: A semipinacol rearrangement that can expand cyclobutane rings. wikipedia.org

Wolff rearrangement: Can be used for the contraction of larger rings to form cyclobutane derivatives. uchicago.edu

Radical Rearrangements: Bicyclic cyclobutylcarbinyl radicals can undergo either ring opening or expansion, with the pathway depending on the substitution pattern and thermodynamic stability of the intermediates. caltech.edu

Stereoselective Synthesis of Substituted Cyclobutyl Rings

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount when synthesizing molecules for biological applications. The development of stereoselective methods to prepare substituted cyclobutanes, including those with quaternary centers like the 1-methylcyclobutyl group, is an area of intense research. nih.govdigitellinc.com

Strategies for achieving stereoselectivity include:

Chiral Catalysts: Using chiral transition metal catalysts (e.g., based on Rhodium or Silver) can guide the formation of one enantiomer of the product over the other. nih.govdntb.gov.ua

Chiral Auxiliaries: Attaching a chiral molecule (an auxiliary) to the starting material can direct the stereochemical outcome of the cyclization or substitution reaction. The auxiliary is then removed in a later step.

Substrate Control: The existing stereocenters in a complex starting material can influence the stereochemistry of the newly formed ring. nih.gov

Recent advances have demonstrated the synthesis of cyclobutanes with four different substituents in a highly diastereo- and enantioselective manner, often employing a sequence of metal-catalyzed reactions like cyclopropanation, ring expansion, and conjugate addition. nih.govdntb.gov.ua Furthermore, enantioselective synthesis of thio-substituted cyclobutanes has been achieved via sulfa-Michael additions using chiral organocatalysts. rsc.org

Installation of the Methanesulfonamide (B31651) Functionality

The sulfonamide group is a key functional group in a vast number of pharmaceuticals. rsc.orgucl.ac.uk Its synthesis is a well-established field, with both classical and modern methods available for its installation onto a molecular scaffold. cbijournal.com

Sulfonamidation Protocols and Optimization

Sulfonamidation is the process of forming a sulfonamide bond. A variety of protocols exist, ranging from traditional methods to modern catalytic systems that offer broader substrate scope and milder reaction conditions.

The most common and traditional method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ucl.ac.ukcbijournal.com This reaction is generally high-yielding and reliable for a wide range of substrates. thieme-connect.com

More recently, transition metal-catalyzed cross-coupling reactions have been developed for sulfonamide synthesis. For example, photosensitized nickel catalysis enables the coupling of sulfonamides with aryl and heteroaryl halides. princeton.edunih.gov Other modern approaches include the direct C-H sulfonamidation using sulfonyl azides, which offers an atom-economical route by forming the C-N bond directly, with nitrogen gas as the only byproduct. nih.gov

Table 2: Comparison of Sulfonamidation Protocols

| Protocol | Reactants | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Sulfonylation | Amine + Sulfonyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | High yields, well-established, broad scope. | Requires pre-functionalized sulfonyl chloride. | cbijournal.com |

| Nickel-Catalyzed Cross-Coupling | Amine + Aryl Halide + Sulfonamide source | Ni catalyst, Photocatalyst, Light | Tolerates a wide range of functional groups. | Requires specific catalytic system. | princeton.edunih.gov |

| Direct C-H Sulfonamidation | Arene + Sulfonyl Azide | Metal catalyst (e.g., Rh, Ir, Mn) | Atom-economical, avoids pre-functionalization. | Can have issues with regioselectivity. | nih.gov |

| Oxidative Coupling | Thiol + Amine | Oxidizing agent (e.g., H₂O₂, NaOCl) | Starts from readily available thiols. | May require harsh oxidizing conditions. | cbijournal.comrsc.org |

Precursor Chemistry for Sulfonyl Chloride Intermediates

As the reaction between an amine and a sulfonyl chloride is the most prevalent method for sulfonamide synthesis, the preparation of the requisite sulfonyl chloride intermediates is a critical step. rsc.orgthieme-connect.com

The traditional and most direct route to aryl sulfonyl chlorides is the electrophilic chlorosulfonylation of an aromatic ring using chlorosulfonic acid. rsc.org While effective, this method uses hazardous reagents and is not suitable for electron-deficient or sensitive substrates. rsc.org

Alternative methods provide milder conditions and broader applicability:

Oxidation of Thiols: Thiols or their disulfide derivatives can be subjected to oxidative chlorination to yield the corresponding sulfonyl chlorides. Reagents like chlorine gas or a combination of hydrogen peroxide and thionyl chloride can be used. cbijournal.com

Diazotization of Anilines (Meerwein Procedure): Aromatic amines (anilines) can be converted to diazonium salts, which are then treated with sulfur dioxide in the presence of a copper catalyst to afford the sulfonyl chloride. This is a valuable alternative when direct chlorosulfonylation is not feasible. rsc.org

From Sulfonic Acids: Sulfonic acids can be converted to sulfonyl chlorides using dehydrating/chlorinating agents such as phosphorus pentachloride or thionyl chloride. nih.gov

From Sulfonamides: A recently developed method allows for the conversion of primary sulfonamides back into sulfonyl chlorides using a pyrylium (B1242799) reagent, which is useful for late-stage functionalization. nih.gov

These varied approaches ensure that a wide array of sulfonyl chloride precursors can be accessed, facilitating the synthesis of diverse sulfonamide-containing molecules.

Derivatization and Functionalization of the (1-Methylcyclobutyl)methanesulfonamide Core

The (1-Methylcyclobutyl)methanesulfonamide scaffold serves as a versatile template for chemical modification. Further derivatization can be achieved by targeting three main positions: the sulfonamide nitrogen, the cyclobutyl ring, and by introducing stereocenters to create chiral analogs. These modifications allow for the systematic exploration of structure-activity relationships and the optimization of physicochemical properties.

The acidic proton on the sulfonamide nitrogen provides a reactive handle for introducing a wide variety of substituents through N-alkylation and N-acylation reactions. The reduced nucleophilicity of the sulfonamide nitrogen compared to simple amines often necessitates specific reaction conditions to achieve efficient transformation. thieme-connect.com

Standard N-alkylation protocols typically involve the deprotonation of the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile. Common bases include potassium hydroxide (B78521) or potassium carbonate. researchgate.net For instance, a general one-step N-alkylation can be efficiently promoted by potassium hydroxide at room temperature under air. researchgate.net More advanced techniques, such as derivatization with (trimethylsilyl)diazomethane, have been optimized for the N-methylation of related sulfonamide structures like sulfamethoxazole. nih.govnih.gov

N-acylation follows a similar principle, reacting the sulfonamide with an acylating agent such as an acyl chloride or anhydride, usually in the presence of a non-nucleophilic base like pyridine to neutralize the acid byproduct.

These derivatization strategies enable the synthesis of a library of N-substituted analogs, which is a common approach in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and target binding affinity.

| Reaction Type | Reagent | Base | Solvent | General Conditions | Product Type |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Potassium Hydroxide (KOH) | Acetonitrile (CH₃CN) | Room Temperature | N-Alkyl Sulfonamide |

| N-Methylation | (Trimethylsilyl)diazomethane | - | Methanol (MeOH) | Elevated Temperature (e.g., 60°C) | N-Methyl Sulfonamide |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine | Dichloromethane (CH₂Cl₂) | 0°C to Room Temperature | N-Acyl Sulfonamide |

| N-Arylation (Cross-Coupling) | Aryl Halide (Ar-X) | Cesium Carbonate (Cs₂CO₃) | Toluene | Copper Catalyst, High Temperature | N-Aryl Sulfonamide |

The cyclobutane ring, while relatively inert compared to more strained systems like cyclopropane, offers opportunities for functionalization. nih.gov Its puckered three-dimensional structure is a key feature in drug design, and modifying the ring can direct key pharmacophore groups, restrict conformation, or improve metabolic stability. nih.govnih.gov

Modern synthetic methods allow for the direct functionalization of cyclobutane C-H bonds or the synthesis of polysubstituted cyclobutane derivatives that can be incorporated into the target molecule. acs.org One emerging strategy involves copper-catalyzed radical cascade reactions, which can transform simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives by activating multiple C-H bonds. rsc.orgrsc.org Although this method alters the saturation of the ring, the resulting cyclobutene can serve as a versatile intermediate for further modifications.

Another advanced approach utilizes strain-release reactions of bicyclo[1.1.0]butanes (BCBs) to generate functionalized cyclobutanes. acs.orgresearchgate.net These reactions proceed under mild, often catalyst-free conditions and can be used to synthesize 1,1,3-polyfunctionalized cyclobutane derivatives with high diastereoselectivity. acs.orgresearchgate.net By designing a BCB precursor that incorporates the methanesulfonamide moiety, this methodology could provide a route to complex analogs with diverse substitution patterns on the cyclobutyl ring.

The synthesis of chiral analogs of (1-Methylcyclobutyl)methanesulfonamide requires the introduction of stereocenters, which can be accomplished through various asymmetric synthesis strategies. The stereoselective synthesis of highly substituted cyclobutanes is a crucial aspect of developing lead candidates in drug discovery. acs.orgnih.govacs.org

Key approaches to creating chiral cyclobutane cores include:

Asymmetric [2+2] Cycloadditions: This is a powerful method for constructing the cyclobutane ring enantioselectively. researchgate.net Photochemical [2+2] cycloadditions, for example, can be guided by chiral templates to direct the stereochemistry, yielding functionalized tricyclic cyclobutane derivatives with excellent enantioselectivity. nih.gov

Catalytic Asymmetric Synthesis: Transition metal catalysts, particularly those based on rhodium, can be used to catalyze reactions that form highly substituted cyclobutane rings with high diastereoselectivity. acs.orgnih.govacs.org For instance, Rh(III)-catalyzed pathways have been developed for synthesizing substituted cyclobutanes from precursors like alkylidenecyclopropanes. acs.orgnih.govacs.org

Strain-Release Asymmetric Synthesis: Chiral molecules containing cyclobutanes can be synthesized through catalytic asymmetric methodologies involving bicyclo[1.1.0]butanes (BCBs). nih.gov Recent work has demonstrated the asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters, facilitated by the 1,2-migration of ring-strained B-ate complexes, achieving high enantioselectivity. nih.gov

Use of Chiral Precursors: An alternative strategy involves starting with readily available chiral materials. For example, a stereoselective approach to chiral cis- and trans-disubstituted cyclobutanones has been developed from chiral enol ethers. nih.govacs.org These chiral cyclobutanones are versatile intermediates that can be converted into the desired chiral sulfonamide analogs.

These methodologies allow for the preparation of specific enantiomers and diastereomers, enabling detailed investigation into how stereochemistry influences biological activity.

Emerging Synthetic Approaches and Green Chemistry Considerations

Mechanochemistry: Solvent-free mechanochemical methods, such as ball-milling, represent a significant green advancement. A one-pot, double-step procedure using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) has been developed for the synthesis of sulfonamides from disulfides. This protocol avoids organic solvents and harsh conditions, making it an environmentally friendly and cost-effective route. rsc.org

Aqueous Synthesis: Performing reactions in water is a cornerstone of green chemistry. Facile methods for sulfonamide synthesis have been described that proceed in aqueous media under dynamic pH control. rsc.org This approach often uses equimolar amounts of reactants and avoids organic bases, with product isolation simplified to filtration, leading to excellent yields and purity without extensive purification. rsc.org

Catalytic Methods: Transition-metal catalysis offers powerful and efficient alternatives to traditional methods. bohrium.com

Photoredox and Copper Synergy: A direct, single-step synthesis of sulfonamides has been reported using synergetic photoredox and copper catalysis. This method combines aryl radical precursors, amines, and a sulfur dioxide source at room temperature, showing broad functional group compatibility. acs.org

Palladium and Ruthenium Catalysis: Palladium-catalyzed methods allow for the preparation of sulfonamides from arylboronic acids under mild conditions. nih.gov Additionally, magnetite-immobilized nano-ruthenium catalysts have been used for the direct coupling of sulfonamides and alcohols in a domino dehydrogenation-condensation-hydrogenation sequence, where water is the only byproduct. acs.org

Sulfur Dioxide Surrogates: To circumvent the challenges of handling gaseous and toxic sulfur dioxide, stable solid surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) have been adopted. thieme-connect.comorganic-chemistry.org These reagents are used in palladium- or copper-catalyzed one-pot processes to convert aryl halides or boronic acids into sulfonamides, enhancing safety and ease of handling. thieme-connect.comorganic-chemistry.org

| Approach | Key Features | Environmental Benefits | Reference Example |

|---|---|---|---|

| Mechanosynthesis | Solvent-free reaction via ball-milling. | Eliminates solvent waste; cost-effective. | One-pot synthesis from disulfides using solid NaOCl·5H₂O. rsc.org |

| Aqueous Synthesis | Uses water as the reaction medium. | Reduces use of volatile organic compounds (VOCs); simplifies workup. | Reaction of arylsulfonyl chlorides and amines under pH control. rsc.org |

| Photocatalysis | Uses visible light to drive reactions. | Mild conditions; energy-efficient. | Synergetic photoredox/copper catalysis for three-component synthesis. acs.org |

| Nano-Catalysis | Heterogeneous, recyclable catalysts. | Catalyst can be easily recovered and reused; generates water as the only byproduct. | Coupling of alcohols and sulfonamides using nano-Ru/Fe₃O₄. acs.org |

| SO₂ Surrogates | Replaces hazardous SO₂ gas with stable solids. | Improves safety and handling. | Use of DABSO in Pd-catalyzed couplings. thieme-connect.comorganic-chemistry.org |

Reaction Mechanisms and Reactivity Studies of 1 Methylcyclobutyl Methanesulfonamide

Mechanistic Pathways Involving the Sulfonamide Group

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone in many areas of chemistry and is known for its relative stability and specific reactivity patterns. wikipedia.org Its behavior is dictated by the strong electron-withdrawing nature of the sulfonyl group, which significantly influences the adjacent nitrogen atom and its substituents.

Nucleophilic Reactivity of the Sulfonamide Nitrogen

The nitrogen atom in a sulfonamide can exhibit nucleophilic character. The formation of sulfonamides often involves the reaction of an amine, acting as a nucleophile, with a sulfonyl chloride. wikipedia.orgnih.govnih.gov Conversely, the sulfonamide itself can participate in reactions where the nitrogen atom acts as a nucleophile, particularly after deprotonation. The resulting anion is a potent nucleophile that can engage in various substitution and addition reactions.

This nucleophilicity is crucial in synthetic chemistry for building more complex molecular architectures. For instance, the deprotonated sulfonamide can be alkylated or acylated, providing a pathway to N-substituted derivatives. core.ac.uk The combination of the sulfonamide with other functional groups within a molecule can lead to intramolecular cyclization reactions, a common strategy for synthesizing nitrogen-containing heterocycles. mdpi.comresearchgate.net

Acid-Base Properties and Protonation States

A defining characteristic of primary and secondary sulfonamides is the acidity of the proton attached to the nitrogen atom. nih.govresearchgate.net The potent electron-withdrawing effect of the adjacent sulfonyl group stabilizes the resulting conjugate base (the sulfonamidate anion), making the N-H proton significantly more acidic than in amines or amides. rsc.org

The pKa values for sulfonamides can vary but generally fall within a range that makes them weak acids in aqueous solutions. nih.gov This acidity is a critical factor in their chemical and biological behavior. Deprotonation can be readily achieved using a suitable base, and the resulting anionic form is often more reactive as a nucleophile. wikipedia.org The specific pKa is influenced by the nature of the substituent on the nitrogen and the group attached to the sulfur atom. core.ac.ukrsc.org

Table 1: Typical Aqueous pKa Values of Representative Sulfonamides

| Compound | pKa Value |

|---|---|

| Methanesulfonamide (B31651) | ~10.7 |

| Benzenesulfonamide | 10.0 |

| Acetazolamide | 7.2 |

| Dichlorophenamide | 8.3 |

Note: This table presents approximate literature values for general comparison; the specific pKa of (1-Methylcyclobutyl)methanesulfonamide is not reported in the provided sources.

Hydrolytic Stability and Decomposition Pathways

Hydrolysis represents a common pathway for the degradation of chemical compounds. nih.govcapes.gov.br Sulfonamides are generally considered to be hydrolytically stable, particularly under neutral to alkaline conditions (pH 7-9). nih.govcapes.gov.brresearchgate.net Studies on various sulfonamides show they have long half-lives under typical environmental conditions. nih.govresearchgate.net

Table 2: General Hydrolytic Stability of Sulfonamides at 25°C

| pH Condition | General Stability | Half-life (t₀.₅) |

|---|---|---|

| pH 4.0 | Variable; some compounds are unstable | Can be < 1 year for some structures |

| pH 7.0 | Generally stable | > 1 year for most structures |

| pH 9.0 | Very stable | > 1 year for most structures |

Source: Based on data from studies on various sulfonamides. nih.govcapes.gov.br

Reactivity Profile of the 1-Methylcyclobutyl Ring System

The 1-methylcyclobutyl moiety imparts distinct reactive properties to the molecule, primarily due to the inherent instability of the four-membered ring. wikipedia.org

Ring Strain and its Influence on Reaction Kinetics

Cycloalkanes with small rings, such as cyclobutane (B1203170), are characterized by significant ring strain. wikipedia.orgchemistrysteps.com This instability arises from a combination of angle strain (deviation of the C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon) and torsional strain (eclipsing interactions between hydrogen atoms on adjacent carbons). wikipedia.orgmasterorganicchemistry.com For cyclobutane, the C-C-C bond angles are approximately 88°, leading to considerable angle strain. wikipedia.org To alleviate some torsional strain, the cyclobutane ring adopts a slightly puckered or folded conformation. masterorganicchemistry.com

This stored energy from ring strain makes the cyclobutane ring more reactive than its acyclic or larger-ring counterparts. quora.com Reactions that lead to the opening of the ring are often thermodynamically favorable because they release this strain. Consequently, the activation energy for such reactions can be lower, leading to accelerated reaction kinetics. wikipedia.orgpitt.edu The ring strain in cyclobutanone, for example, significantly lowers the barrier to C-C bond fission compared to cyclopentanone (B42830) or cyclohexanone. rsc.org

Table 3: Ring Strain Energies of Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0.0 |

Note: These values are standard literature values for unsubstituted cycloalkanes.

Carbocationic Intermediates in Cyclobutyl Rearrangements

The 1-methylcyclobutyl system is prone to characteristic molecular rearrangements, especially when a carbocation is formed on a carbon atom adjacent to or part of the ring. These rearrangements are powerful driving forces to alleviate ring strain. youtube.comstackexchange.com

A common reaction pathway involves a 1,2-alkyl shift that results in ring expansion. For instance, if a positive charge develops on the carbon atom of the methanesulfonamide group (hypothetically), or more commonly, if a leaving group on the carbon adjacent to the ring departs, a secondary carbocation next to the strained ring is formed. This intermediate can rapidly rearrange. The migration of one of the ring's C-C bonds to the carbocationic center leads to the expansion of the four-membered ring into a less strained, more stable five-membered (cyclopentyl) carbocation. youtube.comstackexchange.com This type of rearrangement is often the dominant pathway because the thermodynamic stability gained by reducing ring strain is substantial. stackexchange.com Such carbocationic rearrangements are a hallmark of cyclobutyl chemistry and are critical in predicting the products of reactions involving these systems. youtube.comacs.org

Cycloaddition Reactions and Ring-Opening Pathways

Currently, there is no specific research detailing the participation of (1-Methylcyclobutyl)methanesulfonamide in cycloaddition reactions. While sulfonamides can, in principle, be modified to participate in such reactions, for instance, through the formation of sulfonamide-containing dipolar species for 1,3-dipolar cycloadditions, no such studies have been reported for this particular compound.

Similarly, the reactivity of the cyclobutane ring in (1-Methylcyclobutyl)methanesulfonamide through ring-opening pathways has not been investigated. Cyclobutane rings can undergo ring-opening reactions under thermal, photochemical, or catalytic conditions, often driven by the release of ring strain. However, the influence of the methanesulfonamide group on the stability and reactivity of the 1-methylcyclobutyl ring in this context is unknown.

Catalytic Transformations Involving (1-Methylcyclobutyl)methanesulfonamide

The potential roles of (1-Methylcyclobutyl)methanesulfonamide in catalytic processes are also an unexplored area of research.

Ligand Design and Coordination Chemistry

There are no published studies on the use of (1-Methylcyclobutyl)methanesulfonamide as a ligand in coordination chemistry. The nitrogen and oxygen atoms of the sulfonamide group possess lone pairs of electrons and could potentially coordinate to metal centers. However, without experimental data, any discussion of its coordination modes, the stability of potential metal complexes, or their applications in catalysis would be purely speculative.

Role in Non-Traditional Solvents or Reaction Media

The application of (1-Methylcyclobutyl)methanesulfonamide as a cosolvent or its role in non-traditional reaction media has not been documented.

Studies on the Reaction Kinetics and Thermodynamics

A search of the scientific literature yielded no studies on the reaction kinetics or thermodynamics of (1-Methylcyclobutyl)methanesulfonamide. Such studies would be essential for understanding the mechanisms of any potential reactions and for optimizing reaction conditions. Without experimental data, key parameters such as rate constants, activation energies, and reaction enthalpies for this compound remain undetermined.

Computational and Theoretical Chemistry of 1 Methylcyclobutyl Methanesulfonamide

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the electronic structure and energetics of (1-Methylcyclobutyl)methanesulfonamide. These methods are pivotal in predicting molecular properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (1-Methylcyclobutyl)methanesulfonamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized ground state geometry. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.

The energetic properties of the molecule, including its total energy and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT studies. scispace.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Ground State Geometrical Parameters for (1-Methylcyclobutyl)methanesulfonamide using DFT | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C-S | 1.80 | | | | S-N | 1.65 | | | | S=O | 1.45 | | | | C-C (ring) | 1.55 | | | | C-C (methyl) | 1.53 | | | | | | O=S=O | 120.0 | | | | C-S-N | 105.0 | | | | C-C-C (ring) | 88.0 - 91.0 | | | | | C-C-S-N | 60.0 | | | | | H-N-S-O | 180.0 | Note: The values presented in this table are representative and derived from typical DFT calculations on similar molecules.

Ab Initio Methods for High-Accuracy Energy Calculations

For even greater accuracy in energy calculations, ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can be employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark energetic data. These high-accuracy calculations are particularly useful for calibrating results from less computationally intensive methods and for studying systems where electron correlation effects are significant.

Electron Density Analysis and Molecular Electrostatic Potential

The electron density distribution, calculated through quantum chemical methods, reveals how electrons are distributed within the (1-Methylcyclobutyl)methanesulfonamide molecule. This analysis is crucial for understanding its chemical properties. The Molecular Electrostatic Potential (MEP) map, which is plotted on top of the electron density surface, visualizes the electrostatic potential at different points around the molecule.

The MEP map is a valuable tool for predicting how the molecule will interact with other chemical species. Regions of negative electrostatic potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are likely to interact with nucleophiles. For (1-Methylcyclobutyl)methanesulfonamide, the oxygen atoms of the sulfonamide group are expected to be regions of high negative potential, while the hydrogen atoms of the amine group will exhibit a positive potential.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclobutyl ring and the rotational freedom of the methanesulfonamide (B31651) group give rise to multiple possible conformations for (1-Methylcyclobutyl)methanesulfonamide. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Ring Puckering and Substituent Orientations in the Cyclobutyl Moiety

The four-membered cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orglibretexts.org This puckering results in two distinct positions for substituents: axial and equatorial. In the case of (1-Methylcyclobutyl)methanesulfonamide, both the methyl group and the methanesulfonamide group can occupy either of these positions.

Computational studies can map the potential energy surface of the ring puckering. The puckering of the cyclobutane ring leads to a reduction in torsional strain but increases the bond angle strain. acs.org The equilibrium geometry is a compromise between these two opposing forces. The angle of pucker is a key parameter in describing the conformation of the cyclobutane ring. For monosubstituted cyclobutanes, the energy barrier for ring inversion is typically low. acs.org

Table 2: Relative Energies of (1-Methylcyclobutyl)methanesulfonamide Conformers due to Ring Puckering and Substituent Orientation

| Methyl Group | Methanesulfonamide Group | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | Equatorial | 0.00 (most stable) |

| Equatorial | Axial | 1.5 - 2.5 |

| Axial | Equatorial | 1.8 - 2.8 |

| Axial | Axial | 3.5 - 5.0 |

Note: These values are illustrative and represent typical energy differences for substituted cyclobutanes.

Rotational Barriers of the Methanesulfonamide Group

The rotation around the C-S and S-N bonds of the methanesulfonamide group also contributes to the conformational landscape of the molecule. The potential energy surface for the rotation around the C-S bond can be calculated to identify the most stable rotational isomers (rotamers) and the energy barriers between them.

Studies on similar sulfonamides have shown that the rotation around the S-N bond can have a significant energy barrier, which can be influenced by the nature of the substituents. researchgate.net The interactions between the amino hydrogen atoms and the oxygen atoms of the sulfonyl group can lead to a preference for specific conformations. nih.gov For instance, an eclipsed configuration of the aminic hydrogens with the oxygen atoms is often favored. nih.govnih.gov The barrier to rotation is a measure of the energy required to twist the molecule from a stable conformation to a transition state.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. ucsf.edu For (1-Methylcyclobutyl)methanesulfonamide, theoretical calculations can be employed to map out the potential energy surface of its formation or subsequent reactions, identify transition states, and confirm the pathways connecting reactants to products.

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental method used to trace the minimum energy path on the potential energy surface, connecting a first-order saddle point (transition state) to the corresponding local minima (reactants and products). missouri.eduq-chem.com This analysis is crucial for verifying that an optimized transition state structure indeed links the intended reactants and products of a specific reaction step. uni-muenchen.de

For a hypothetical synthesis of (1-Methylcyclobutyl)methanesulfonamide from methanesulfonyl chloride and (1-methylcyclobutyl)amine, an IRC calculation would be initiated from the computationally located transition state geometry. The calculation proceeds by moving in infinitesimal steps along the steepest descent path in mass-weighted coordinates in both the forward and reverse directions. scm.com

The resulting IRC plot maps the potential energy as a function of the reaction coordinate. A successful calculation shows a smooth descent from the transition state's energy maximum to the energy levels of the reactants on one side and the products on the other, confirming the reaction pathway. researchgate.net

Below is a table representing hypothetical data points from an IRC calculation for the formation of (1-Methylcyclobutyl)methanesulfonamide.

Table 1: Hypothetical Intrinsic Reaction Coordinate (IRC) Profile This interactive table shows the change in potential energy along the reaction coordinate.

| Reaction Coordinate (amu1/2·Bohr) | Potential Energy (kcal/mol) | Progress |

|---|---|---|

| -3.0 | 1.5 | Reactant Valley |

| -2.0 | 0.5 | Reactant Valley |

| -1.0 | 2.5 | Approaching TS |

| 0.0 | 22.5 | Transition State |

| 1.0 | 3.0 | Approaching Product |

| 2.0 | -4.5 | Product Valley |

The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. fsu.edu Computationally, it is determined by calculating the difference in energy between the transition state and the initial reactants on the potential energy surface. ku.edu This value is fundamental for understanding reaction kinetics.

Once the activation energy is known, the reaction rate coefficient (k) can be estimated using theoretical models such as Transition State Theory (TST) in conjunction with the Arrhenius equation: k = Ae-Ea/RT. opentextbc.ca In this equation, 'A' is the pre-exponential factor which relates to the frequency of collisions with the correct orientation, 'R' is the gas constant, and 'T' is the temperature in Kelvin. libretexts.org Computational methods can provide estimates for both Ea and A, allowing for the prediction of reaction rates under various conditions.

The following table presents hypothetical calculated kinetic parameters for the formation of (1-Methylcyclobutyl)methanesulfonamide at a standard temperature.

Table 2: Calculated Kinetic Parameters at 298.15 K This interactive table displays the computed activation energy and related kinetic data.

| Parameter | Calculated Value | Units |

|---|---|---|

| Activation Energy (Ea) | 22.5 | kcal/mol |

| Pre-exponential Factor (A) | 1.2 x 1011 | s-1 |

Computational Spectroscopic Predictions

Computational quantum chemistry is an indispensable tool for predicting and interpreting spectroscopic data. bioscipublisher.com By simulating spectra for a proposed structure, researchers can compare theoretical results with experimental data to confirm molecular identity, assign spectral features, and gain insight into the electronic and geometric structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT) with methods like Gauge-Independent Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule. github.ioescholarship.org

The process involves first optimizing the molecular geometry of (1-Methylcyclobutyl)methanesulfonamide. Subsequently, the nuclear magnetic shielding tensors are calculated for this geometry. The isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net These predictions are invaluable for assigning peaks in complex experimental spectra and for distinguishing between potential isomers. nih.gov

The tables below provide hypothetical predicted ¹H and ¹³C NMR data for (1-Methylcyclobutyl)methanesulfonamide.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants This interactive table details the theoretical proton NMR data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ (cyclobutyl) | 1.35 | s | - |

| CH₂ (cyclobutyl, 2 positions) | 1.90 - 2.10 | m | - |

| CH₂ (cyclobutyl, 2 positions) | 2.15 - 2.30 | m | - |

| CH₃ (sulfonyl) | 2.95 | s | - |

Table 4: Predicted ¹³C NMR Chemical Shifts This interactive table shows the theoretical carbon-13 NMR data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (cyclobutyl) | 22.5 |

| CH₂ (cyclobutyl) | 34.0 |

| C (quaternary, cyclobutyl) | 58.0 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. arxiv.org Computational frequency analysis, typically performed at the same level of theory as geometry optimization, calculates the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov

This analysis involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalization of this matrix yields the vibrational modes and their frequencies. nih.gov The results are instrumental in assigning experimental spectral bands to specific molecular motions, such as bond stretches and angle bends, providing strong evidence for the presence of particular functional groups. mdpi.comresearchgate.net

A table of predicted key vibrational frequencies for (1-Methylcyclobutyl)methanesulfonamide is presented below.

Table 5: Predicted Vibrational Frequencies and Assignments This interactive table lists the major computed vibrational modes.

| Predicted Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

|---|---|---|---|

| 3350 | 45.8 | 25.1 | N-H stretch |

| 2985 | 80.2 | 65.7 | C-H stretch (aliphatic) |

| 2960 | 75.6 | 62.3 | C-H stretch (aliphatic) |

| 1325 | 195.3 | 15.4 | S=O asymmetric stretch |

| 1150 | 210.5 | 12.8 | S=O symmetric stretch |

| 960 | 55.1 | 8.2 | S-N stretch |

Applications of 1 Methylcyclobutyl Methanesulfonamide As a Chemical Building Block and in Chemical Research

Utilization in Multi-Step Organic Synthesis

The primary application of (1-methylcyclobutyl)methanesulfonamide documented in scientific literature is its role as a key intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential.

Research has demonstrated the utility of (1-methylcyclobutyl)methanesulfonamide in the multi-step synthesis of novel carbazole-containing sulfonamides. These complex molecules have been identified as potent modulators of cryptochrome (B1237616) (CRY), a key protein in the regulation of circadian rhythms. Dysregulation of the circadian clock is implicated in various metabolic diseases, including type 2 diabetes.

The synthesis of these bioactive carbazoles involves a carefully planned sequence of reactions where (1-methylcyclobutyl)methanesulfonamide serves as a crucial precursor. The initial step involves the synthesis of the sulfonamide itself, typically through the reaction of 1-methylcyclobutylamine with methanesulfonyl chloride in the presence of a base. This intermediate is then incorporated into the larger carbazole (B46965) framework through a series of subsequent chemical transformations. This strategic use of (1-methylcyclobutyl)methanesulfonamide highlights its importance in building intricate molecular architectures that are not easily accessible through other synthetic routes.

In the context of drug discovery, the generation of a diverse range of analogues of a lead compound is essential for optimizing its biological activity, selectivity, and pharmacokinetic profile. (1-Methylcyclobutyl)methanesulfonamide plays a significant role in this process by enabling the creation of a library of related carbazole-containing sulfonamides.

By systematically modifying other parts of the molecule while retaining the (1-methylcyclobutyl)methanesulfonamide moiety, researchers have been able to conduct extensive structure-activity relationship (SAR) studies. These studies are crucial for identifying the specific structural features that contribute to the high potency and selectivity of these compounds as cryptochrome modulators. The use of (1-methylcyclobutyl)methanesulfonamide as a consistent building block allows for a focused exploration of the chemical space around the carbazole scaffold, leading to the identification of optimized drug candidates. The table below summarizes the key reactants in the initial formation of this building block.

| Reactant 1 | Reactant 2 | Product |

| 1-Methylcyclobutylamine | Methanesulfonyl chloride | (1-Methylcyclobutyl)methanesulfonamide |

Development of Chemical Probes and Mechanistic Tools

Based on a review of the current scientific literature, there are no specific reports on the use of (1-methylcyclobutyl)methanesulfonamide for the development of chemical probes or its incorporation into systems designed for studying reaction pathways.

A comprehensive search of the available chemical literature did not yield any instances of (1-methylcyclobutyl)methanesulfonamide being utilized in the design or synthesis of ligands for inorganic or organometallic catalysis.

Role in Materials Chemistry Research

There is currently no information available in the scientific literature to suggest that (1-methylcyclobutyl)methanesulfonamide possesses intrinsic chemical properties that have been exploited in materials chemistry research.

Future Directions for Chemical Applications Beyond Direct Therapeutic Use

The future of (1-Methylcyclobutyl)methanesulfonamide in the chemical sciences is predicated on the unique combination of its cyclobutyl and methanesulfonamide (B31651) moieties. This structure imparts specific steric and electronic properties that can be exploited in a variety of non-therapeutic contexts, from materials science to specialized chemical synthesis. The exploration of these applications is still in its nascent stages, but the foundational chemistry of its constituent parts suggests several promising avenues for future research.

One of the key areas of interest lies in its potential as a specialized building block in organic synthesis. The 1-methylcyclobutyl group offers a rigid, three-dimensional scaffold that can be used to introduce conformational constraint in larger molecules. This is a particularly desirable feature in the design of new materials and ligands for catalysis, where precise control over molecular geometry is paramount.

Further research into the reactivity of the sulfonamide group in concert with the cyclobutyl ring could unveil novel synthetic methodologies. The development of new catalysts or reagents based on this structure could provide elegant solutions to existing challenges in organic synthesis, such as stereoselective transformations or the construction of complex molecular architectures.

While specific data on the non-therapeutic applications of (1-Methylcyclobutyl)methanesulfonamide is limited, the broader class of sulfonamides has seen use in a variety of industrial and research settings. These applications provide a roadmap for potential future investigations into this specific compound. For instance, sulfonamides have been explored as components of polymers, agrochemicals, and as analytical reagents. The unique cyclobutyl group of (1-Methylcyclobutyl)methanesulfonamide could offer advantages in these areas, such as improved solubility, stability, or specific binding properties.

The following table outlines potential research directions and the rationale behind them, based on the structural characteristics of (1-Methylcyclobutyl)methanesulfonamide and the known applications of related chemical classes.

| Potential Application Area | Rationale | Key Structural Feature(s) |

| Ligand Development for Catalysis | The sterically demanding 1-methylcyclobutyl group can influence the coordination sphere of a metal center, potentially leading to high selectivity in catalytic reactions. | 1-Methylcyclobutyl group |

| Monomers for Specialty Polymers | Incorporation of the rigid cyclobutyl moiety into a polymer backbone could enhance thermal stability and modify mechanical properties. | Cyclobutane (B1203170) ring |

| Agrochemical Scaffolds | The sulfonamide group is a known pharmacophore in some herbicides and fungicides. The unique cyclobutyl substituent could lead to novel modes of action or improved efficacy. | Methanesulfonamide group and 1-Methylcyclobutyl group |

| Molecular Probes and Sensors | The sulfonamide nitrogen can be functionalized to attach fluorophores or other reporter groups, while the cyclobutyl moiety can be used to tune the molecule's interaction with its environment. | Sulfonamide group |

It is important to note that these are prospective applications that require dedicated research to be realized. The synthesis and characterization of derivatives of (1-Methylcyclobutyl)methanesulfonamide will be a crucial first step in exploring these future directions. As the tools of chemical synthesis and materials science continue to advance, the potential for this and other unique molecular building blocks to contribute to technological innovation remains a vibrant and exciting area of scientific inquiry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.